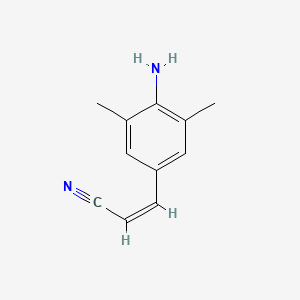![molecular formula C18H14N2O2S B584349 2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol CAS No. 952181-73-6](/img/structure/B584349.png)
2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol is a Schiff base compound that has garnered interest due to its unique structural properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a thiophene ring, which is known for its aromaticity and stability, making it a valuable component in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-aminothiophene. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol involves its ability to form stable complexes with metal ions through coordination with the imine nitrogen and hydroxyl oxygen atoms. These metal complexes can exhibit various biological activities, such as enzyme inhibition or interaction with DNA, depending on the metal ion and the specific structure of the complex .
相似化合物的比较
Similar Compounds
2-[(2-Hydroxyphenyl)iminomethyl]phenol: Lacks the thiophene ring, making it less aromatic and stable.
2-[(2-Hydroxyphenyl)iminomethyl]thiophene: Similar structure but without the additional phenol group, affecting its coordination properties.
Uniqueness
2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol is unique due to the presence of both the thiophene ring and the phenol group, which enhance its stability and coordination capabilities. This makes it a versatile compound for various applications in chemistry, biology, and industry.
属性
IUPAC Name |
2-[[5-[(2-hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-17-7-3-1-5-15(17)19-11-13-9-10-14(23-13)12-20-16-6-2-4-8-18(16)22/h1-12,21-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJIOVOWEUNXJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(S2)C=NC3=CC=CC=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

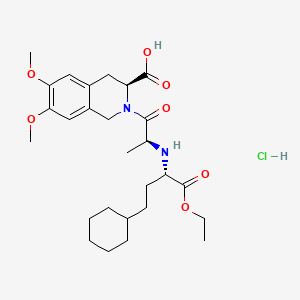
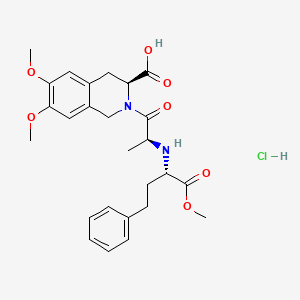
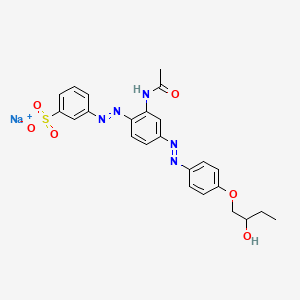
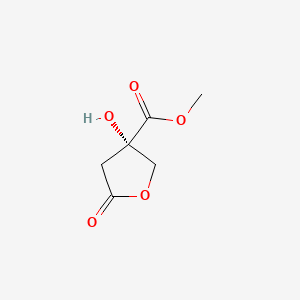
![[1r-[1alpha(r*),2beta]]-alpha-Methoxy-benzeneacetic acid 1,2,3,4-tetrahydro-7-methoxy-2-[(1-oxopropyl)amino]-1-naphthalenyl ester](/img/structure/B584281.png)
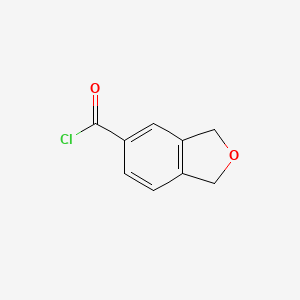
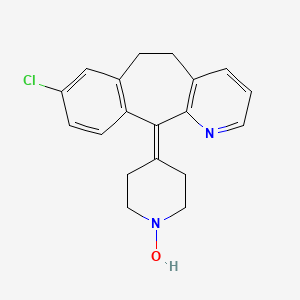
![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)

